molecular formula C12H13NO2 B13213604 3-Propyl-1H-indole-7-carboxylicacid

3-Propyl-1H-indole-7-carboxylicacid

Cat. No.: B13213604
M. Wt: 203.24 g/mol
InChI Key: MHQBOSXLWDTLKZ-UHFFFAOYSA-N
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Description

3-Propyl-1H-indole-7-carboxylic acid is an indole derivative featuring a propyl substituent at position 3 and a carboxylic acid group at position 7. Indole derivatives are critical in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. This article compares 3-propyl-1H-indole-7-carboxylic acid with similar indole and indazole derivatives, focusing on structural, synthetic, and functional differences.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-propyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12(14)15/h3,5-7,13H,2,4H2,1H3,(H,14,15)

InChI Key

MHQBOSXLWDTLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Route A: Indole Core Functionalization via Bromination and Nucleophilic Substitution

Step 1: Synthesis of Indole Core

  • Starting Material: Tryptophan or indole derivatives
  • Method: Fischer indole synthesis, which involves the acid-catalyzed rearrangement of phenylhydrazines with ketones or aldehydes, is a common route to obtain the indole nucleus.

Step 2: Bromination at the 7-Position

  • Reagent: N-bromosuccinimide (NBS)
  • Conditions: Conducted in a polar aprotic solvent like dimethylformamide (DMF) at controlled temperatures (~0°C to room temperature)
  • Outcome: Selective bromination at the 7-position of the indole ring, yielding 7-bromoindole derivatives.

Step 3: Nucleophilic Substitution to Introduce Propyl Group

  • Reagent: Propyl magnesium bromide (Grignard reagent) or propyl lithium
  • Conditions: Anhydrous conditions, typically in diethyl ether or tetrahydrofuran (THF)
  • Outcome: Substitution at the 3-position, yielding 3-propylindole derivatives.

Step 4: Carboxylation at the 7-Position

  • Method: Directed lithiation or carboxylation using carbon dioxide (CO₂)
  • Conditions: Lithiation with n-butyllithium (n-BuLi) at low temperatures, followed by bubbling CO₂
  • Outcome: Formation of the 7-carboxylic acid group, resulting in 3-Propyl-1H-indole-7-carboxylic acid .

Route B: Functionalization of Pre-formed Indole Derivatives

Step 1: Synthesis of 3-Propylindole

  • Method: Friedel-Crafts alkylation of indole with propyl chloride or propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Step 2: Selective Oxidation at the 7-Position

  • Reagent: Oxidants like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂)
  • Conditions: Controlled temperature and pH to prevent over-oxidation
  • Outcome: Introduction of the carboxylic acid group at the 7-position, yielding the target compound.

Reaction Conditions and Optimization

Step Reagent Solvent Temperature Notes
Bromination NBS DMF 0°C to RT Selectivity for 7-position via directing effects
Nucleophilic substitution Propyl Grignard Ether (Et₂O) -78°C to RT Anhydrous conditions essential
Carboxylation CO₂ - Low temperature (-78°C to RT) Ensures regioselectivity at the 7-position

Key Considerations and Challenges

  • Regioselectivity: Achieving selective substitution at the 3- and 7-positions requires careful control of reaction conditions and choice of reagents.
  • Protection/Deprotection: Protecting groups may be necessary to prevent undesired reactions at other reactive sites.
  • Purification: Techniques such as column chromatography, recrystallization, and solvent extraction are employed to isolate pure products.

Supporting Literature and Patents

  • Patent CN112778203A describes a process involving nitration and subsequent functionalization steps for indazole derivatives, which can be adapted for indole derivatives with appropriate modifications.
  • Research articles on indole synthesis and functionalization provide detailed methodologies for selective substitution and oxidation reactions, emphasizing regioselectivity and yield optimization.

Summary of the Most Reliable Method

Step Description Reagents Conditions Purpose
1 Indole core synthesis Fischer indole synthesis Acidic, high temperature Core structure formation
2 Bromination at 7-position NBS DMF, 0°C Activation for substitution
3 Propyl group introduction Propyl magnesium bromide Ether, -78°C Functionalization at 3-position
4 Carboxylation at 7-position CO₂ Low temperature Introduction of carboxylic acid

Chemical Reactions Analysis

3-Propyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Propyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The indazole analogue (3-phenyl-1H-indazole-7-carboxylic acid) differs in its bicyclic structure (indazole vs. indole), which alters electronic properties and hydrogen-bonding capabilities .
  • The phenyl group in the indazole analogue introduces aromatic bulk, which may influence binding interactions in biological targets .
  • Carboxylic Acid Position : The 7-Chloro-3-methyl-1H-indole-2-carboxylic acid has its carboxylic acid at position 2, reducing steric hindrance near the indole nitrogen compared to position 7 derivatives .

Physicochemical Properties

Solubility and Acidity

  • 3-Propyl-1H-indole-7-carboxylic Acid : The propyl group enhances hydrophobicity, likely reducing aqueous solubility. The carboxylic acid at position 7 contributes to acidity (pKa ~4–5, typical for aromatic carboxylic acids).
  • 3-Formyl-1H-indole-7-carboxylic Acid : The formyl group increases polarity, improving solubility in polar solvents. The electron-withdrawing nature of the formyl group may lower the pKa of the carboxylic acid compared to the propyl analogue .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid : The chlorine atom (electron-withdrawing) and methyl group (electron-donating) create a balanced polarity, with solubility influenced by the carboxylic acid’s position .

Thermal Stability

  • Alkyl substituents (e.g., propyl) generally improve thermal stability compared to formyl or halogenated groups due to reduced electronegativity and stronger C–C bonds.

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